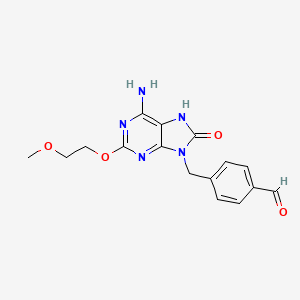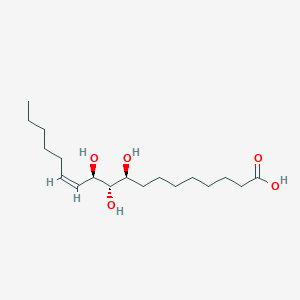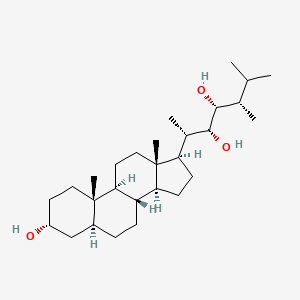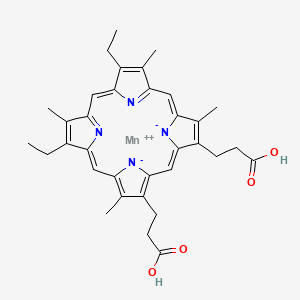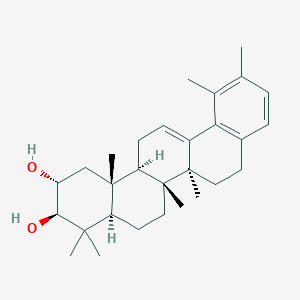![molecular formula C23H22O6 B1256865 6,10,11-trihydroxy-3,3-dimethyl-5-(3-methylbut-2-enyl)pyrano[2,3-c]xanthen-7-one](/img/structure/B1256865.png)
6,10,11-trihydroxy-3,3-dimethyl-5-(3-methylbut-2-enyl)pyrano[2,3-c]xanthen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,6-trihydroxy-6’,6’-dimethyl-2H-pyrano(2’,3’:3,4)-2-(3-methylbut-2-enyl)xanthone is a complex organic compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are often found in various plants. This compound, in particular, is characterized by its unique structure, which includes multiple hydroxyl groups and a pyrano ring fused to the xanthone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-trihydroxy-6’,6’-dimethyl-2H-pyrano(2’,3’:3,4)-2-(3-methylbut-2-enyl)xanthone typically involves several steps:
Formation of the xanthone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the pyrano ring: This step may involve the use of aldehydes or ketones in the presence of acid catalysts.
Addition of the prenyl group: This can be done through Friedel-Crafts alkylation using prenyl bromide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,5,6-trihydroxy-6’,6’-dimethyl-2H-pyrano(2’,3’:3,4)-2-(3-methylbut-2-enyl)xanthone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or ethers.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as an anti-inflammatory, antioxidant, or anticancer agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,5,6-trihydroxy-6’,6’-dimethyl-2H-pyrano(2’,3’:3,4)-2-(3-methylbut-2-enyl)xanthone involves its interaction with various molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Signal transduction: Modulating signaling pathways involved in cell growth, differentiation, or apoptosis.
Reactive oxygen species (ROS) scavenging: Acting as an antioxidant to neutralize harmful ROS.
Comparison with Similar Compounds
Similar Compounds
1,3,5-trihydroxyxanthone: Lacks the pyrano ring and prenyl group.
1,6-dihydroxy-3-methoxyxanthone: Contains a methoxy group instead of multiple hydroxyl groups.
2,3-dihydroxyxanthone: Lacks the pyrano ring and prenyl group.
Uniqueness
1,5,6-trihydroxy-6’,6’-dimethyl-2H-pyrano(2’,3’:3,4)-2-(3-methylbut-2-enyl)xanthone is unique due to its specific combination of hydroxyl groups, pyrano ring, and prenyl group, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H22O6 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
6,10,11-trihydroxy-3,3-dimethyl-5-(3-methylbut-2-enyl)pyrano[2,3-c]xanthen-7-one |
InChI |
InChI=1S/C23H22O6/c1-11(2)5-6-12-17(25)16-18(26)13-7-8-15(24)19(27)22(13)28-21(16)14-9-10-23(3,4)29-20(12)14/h5,7-10,24-25,27H,6H2,1-4H3 |
InChI Key |
NMZYXFLWKXLXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C3C(=C1O)C(=O)C4=C(O3)C(=C(C=C4)O)O)C=CC(O2)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



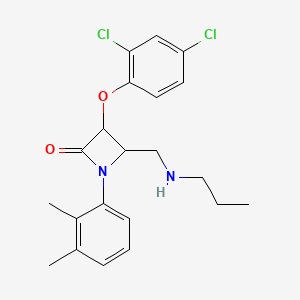
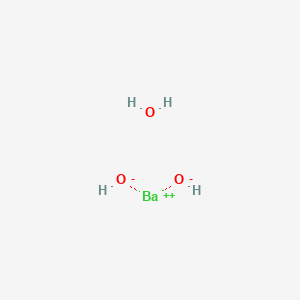
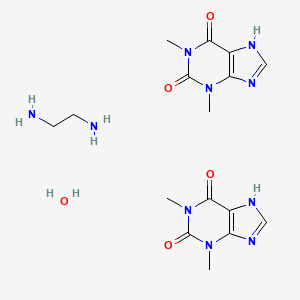
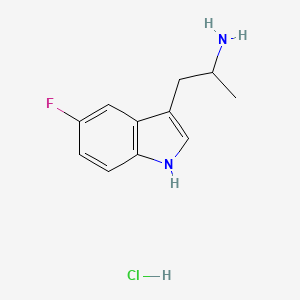

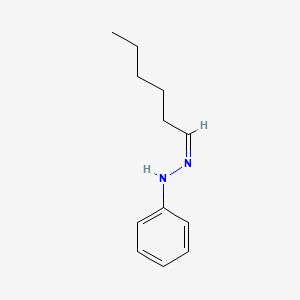

![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(3,4-dimethoxyphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1256800.png)
